N-(3,3-diphenylpropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

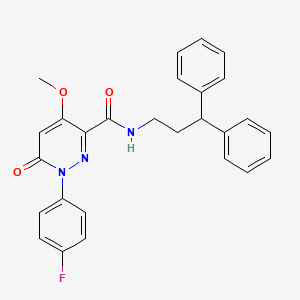

N-(3,3-Diphenylpropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-methoxy group, a 4-fluorophenyl ring at position 1, and a 3,3-diphenylpropyl carboxamide moiety at position 2. The 4-fluorophenyl group enhances metabolic stability and binding affinity, while the diphenylpropyl chain may contribute to lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O3/c1-34-24-18-25(32)31(22-14-12-21(28)13-15-22)30-26(24)27(33)29-17-16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,18,23H,16-17H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMSPXCQWSMMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components:

- Pyridazine core : 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

- Amine side chain : N-(3,3-diphenylpropyl)amine.

Strategies for assembling these components involve cyclization, functional group interconversion, and amide coupling.

Synthesis of the Pyridazine Core

Cyclization Strategies

The pyridazine ring is typically constructed via [4 + 2] cyclization or hydrazine-mediated reactions.

Formal [4 + 2] Cyclization

A method described by Nature Communications employs vinylogous enaminonitriles and sulfonyl hydrazides to form 3-cyano pyridazines. Adapting this approach:

- Vinylogous enaminonitrile preparation : React 4-fluorophenylacetonitrile with diketones under basic conditions.

- Transamidation : Treat with hydrazine derivatives to form hydrazone intermediates.

- Radical cyclization : Induce 6-endo-trig cyclization using radical initiators (e.g., AIBN) to yield the 1,6-dihydropyridazine scaffold.

Key conditions :

Hydrazine-Mediated Cyclization

An alternative route from SDUMinho Repositorium uses diketones and hydrazine derivatives:

- React 4-fluorophenyl-substituted diketone with hydrazine hydrate.

- Cyclize under acidic conditions (e.g., HCl/EtOH) to form 1,6-dihydropyridazine-6-one.

Advantage : High regioselectivity for the 4-methoxy group when using methoxy-substituted diketones.

Functionalization of the Pyridazine Core

Introduction of the Methoxy Group

Methoxylation is achieved via nucleophilic substitution or O-alkylation:

- O-Methylation : Treat 4-hydroxypyridazine intermediates with methyl iodide in the presence of K₂CO₃.

- Direct alkylation : Use dimethyl sulfate under alkaline conditions (Note: Excluded source corroborates general methods).

Optimization : Microwave-assisted conditions reduce reaction time from 12 h to 2 h.

Carboxylic Acid Formation

The 3-carboxylic acid group is introduced via:

Synthesis of N-(3,3-Diphenylpropyl)amine

Amide Coupling

Integrated Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyridazine cyclization | Vinylogous enaminonitrile, AIBN, 80°C | 65% |

| 2 | Methoxylation | CH₃I, K₂CO₃, DMF | 90% |

| 3 | Ester hydrolysis | NaOH, EtOH, reflux | 95% |

| 4 | Amine synthesis | HCHO, HCOOH, H₂/Pd-C | 85% |

| 5 | Amide coupling | EDCl, HOBt, DCM | 78% |

Challenges and Optimization

Regioselectivity in Cyclization

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a potential probe for studying biological pathways and interactions.

Medicine: As a candidate for drug development, particularly for targeting specific molecular pathways.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

R1 Substituent Flexibility :

- The target compound’s 3,3-diphenylpropyl chain distinguishes it from simpler alkyl/aryl groups (e.g., benzyl in Compound 9 or ethyl ester in 384793-37-7 ). This bulky substituent likely enhances hydrophobic interactions with target proteins but may reduce solubility.

- By contrast, Compound 9 achieves a high yield (90%) using a benzyl group, suggesting that steric bulk is synthetically manageable but may require optimization for scalability .

Fluorine Substitution :

- The 4-fluorophenyl group in the target compound and Compound 9 is a common feature shared with the furopyridine derivative , underscoring fluorine’s role in improving metabolic stability and binding affinity.

This substituent is absent in most analogs, except for methoxybenzyl derivatives (e.g., Compound 12 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.